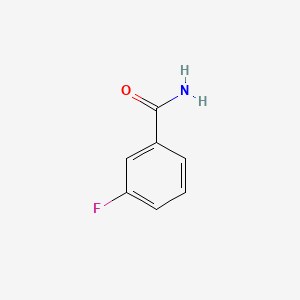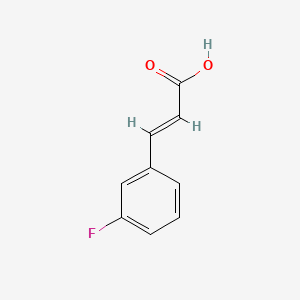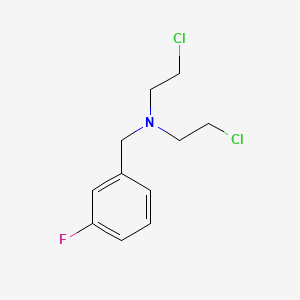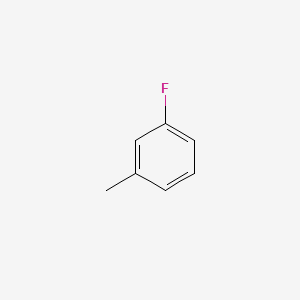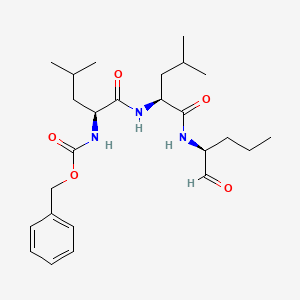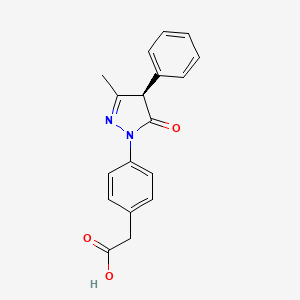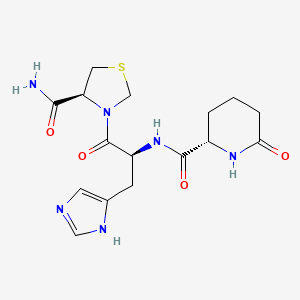
MK771
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MK-771 is a therapeutic agent and an analog of the Thyrotropin Releasing Hormone. Thyrotropin Releasing Hormone and its analogs may be useful in combating some of the withdrawal symptoms in opiate-dependent subjects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-771 involves the attachment of a hexaprenyl chain to a monoprenyl derivative of menadiol following a “1 + 6” synthetic strategy. This process involves generating a sulfonyl carbanion in situ from the protected monoprenyl menadiol, which is then reacted with hexaprenyl halide in an alkylation reaction .
Industrial Production Methods
Industrial production of MK-771 is typically carried out through customized synthesis. This involves a strong synthesis team with excellent synthesis technology and capabilities. due to various objective factors, there is a low probability that the synthesis will not be successful .
Chemical Reactions Analysis
Types of Reactions
MK-771 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
MK-771 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on neurotransmitter systems and its potential therapeutic applications.
Medicine: Investigated for its potential use in treating withdrawal symptoms in opiate-dependent subjects and its effects on central noradrenergic mechanisms
Mechanism of Action
MK-771 exerts its effects by interacting with central noradrenergic mechanisms. It enhances the depletion of brain norepinephrine induced by α-methyl-p-tyrosine, indicating that it may affect central noradrenergic mechanisms. The exact mechanism of its effect on noradrenergic systems is not fully understood, but it is believed to involve an interaction with another neurotransmitter system that influences noradrenergic function .
Comparison with Similar Compounds
Similar Compounds
DN-1417: Another Thyrotropin Releasing Hormone analog studied for its effects on morphine abstinence syndrome.
MK-677: A compound similar to MK-771, used for its growth hormone-releasing properties.
Uniqueness
MK-771 is unique in its specific interaction with central noradrenergic mechanisms and its potential therapeutic applications in treating withdrawal symptoms in opiate-dependent subjects. Its ability to enhance the depletion of brain norepinephrine sets it apart from other similar compounds .
Properties
CAS No. |
66537-55-1 |
|---|---|
Molecular Formula |
C16H22N6O4S |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(4S)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-6-oxopiperidine-2-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C16H22N6O4S/c17-14(24)12-6-27-8-22(12)16(26)11(4-9-5-18-7-19-9)21-15(25)10-2-1-3-13(23)20-10/h5,7,10-12H,1-4,6,8H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)/t10-,11-,12+/m0/s1 |
InChI Key |
OGUDACTYCTVDNZ-SDDRHHMPSA-N |
SMILES |
C1CC(NC(=O)C1)C(=O)NC(CC2=CN=CN2)C(=O)N3CSCC3C(=O)N |
Isomeric SMILES |
C1C[C@H](NC(=O)C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CSC[C@@H]3C(=O)N |
Canonical SMILES |
C1CC(NC(=O)C1)C(=O)NC(CC2=CN=CN2)C(=O)N3CSCC3C(=O)N |
Appearance |
Solid powder |
Key on ui other cas no. |
66537-55-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(2S)-N-((2S)-1-((4S)-4-Carbamoyl-1,3-thiazolidin-3-yl)-3-(1H-imidazol-5-yl)-1-oxo-2-propanyl)-6-oxo-2-piperidinecarboxamide MK 771 MK 771, (2S-(2R*(1R*(S*))))-isomer MK 771, (2S-(2R*(R*(R*))))-isomer MK-771 pyro(l-alpha-aminoadipyl)-L-histidyl-L-thiazolidine-4-carboxamide pyro-2-aminoadipylhistidylthiazolidine-4-carboxyamide pyro-Aad-His-Tzl-NH2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


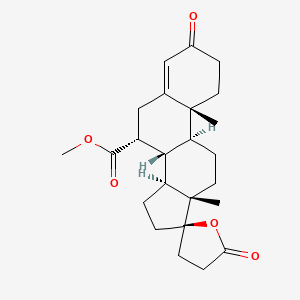
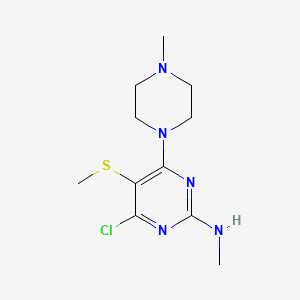
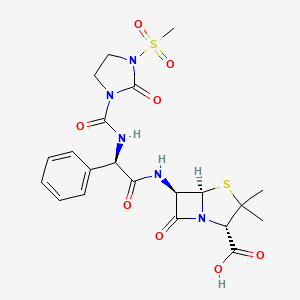
![1-[5-[3-[5-Chloro-2-(phenylmethoxy)phenyl]thiophen-2-yl]pyridin-3-yl]-2,2,2-trifluoroethane-1,1-diol](/img/structure/B1676550.png)
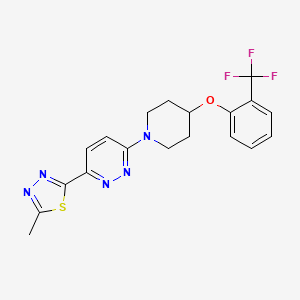
![7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-3-(fluoromethyl)-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-](/img/structure/B1676557.png)
